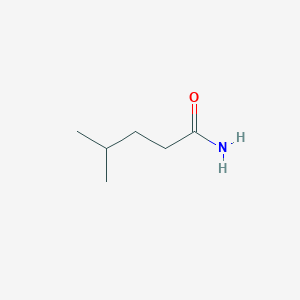
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) in lab experiments is its high purity and stability. However, its low solubility in water can make it difficult to work with in aqueous environments. Additionally, its high cost can be a limiting factor for some research groups.
Future Directions
There are several future directions for research on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI). One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, there is potential for the development of new pharmaceuticals based on D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) as a chiral building block.
Conclusion
In conclusion, D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
Synthesis Methods
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) is synthesized by the condensation of L-proline and acetaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically around 50%.
Scientific Research Applications
D-Proline, 3-ethenyl-1-methyl-, methyl ester, (D-Proline, 3-ethenyl-1-methyl-, methyl ester, (3R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals.
properties
IUPAC Name |
methyl (2S,3S)-3-ethenyl-1-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-7-5-6-10(2)8(7)9(11)12-3/h4,7-8H,1,5-6H2,2-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNBUKYMLLOPF-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H]1C(=O)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



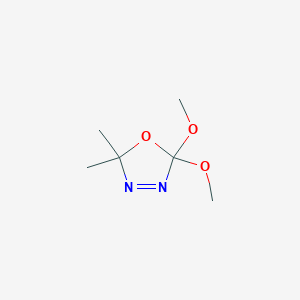
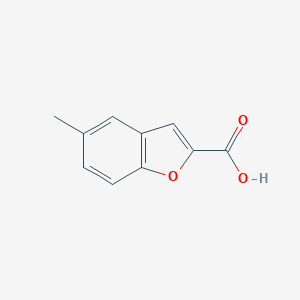
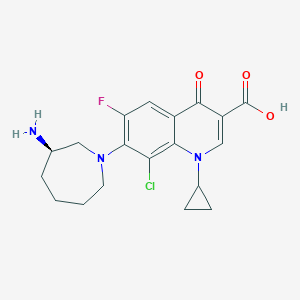
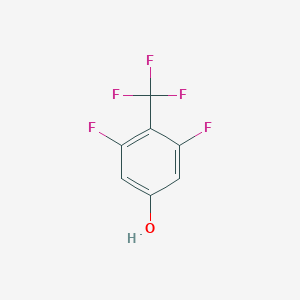
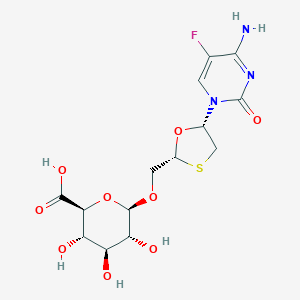
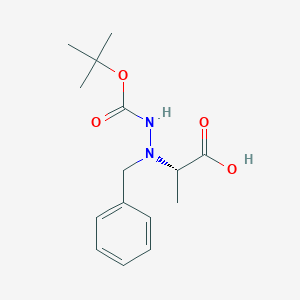
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
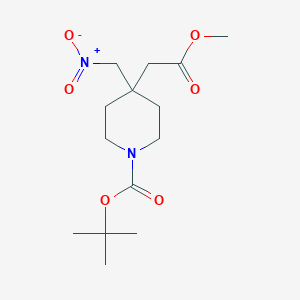
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
